3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol
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Overview
Description
3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine moiety and the alkyne group. Key steps may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyridine Moiety: This step often involves nucleophilic substitution reactions.
Addition of Alkyne Group: This can be done using Sonogashira coupling reactions, which involve palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkanes or alkenes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, making it useful for bioconjugation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its various substituted forms.
Pyridine Derivatives: Compounds like pyridine and its substituted derivatives.
Alkyne-Containing Compounds: Compounds with similar alkyne groups.
Uniqueness
3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL is unique due to its combination of a piperidine ring, a pyridine ring, and an alkyne group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H26N2O |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-ethyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-ol |
InChI |
InChI=1S/C18H26N2O/c1-3-18(21,4-2)11-8-14-20-13-6-5-10-17(20)16-9-7-12-19-15-16/h7,9,12,15,17,21H,3-6,10,13-14H2,1-2H3 |
InChI Key |
PPSRHNPMNUEENB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#CCN1CCCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
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